

Ornipressin Acetate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ornipressin acetate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ornipressin acetate**, a synthetic peptide analogue of vasopressin. It details its physicochemical properties, pharmacological data, experimental protocols for its characterization, and the associated signaling pathways.

Core Physicochemical and Pharmacological Data

Ornipressin acetate is a potent vasoconstrictor agent with a primary affinity for the vasopressin V1A receptor.^[1] Its chemical and pharmacological characteristics are summarized below.

Physicochemical Properties

Property	Value	Source(s)
CAS Number	914453-98-8	[2] [3] [4] [5]
Molecular Formula	C ₄₅ H ₆₃ N ₁₃ O ₁₂ S ₂ · xC ₂ H ₄ O ₂	[2] [3]
Molecular Weight	1042.19 g/mol (free base)	
Purity	≥98% (HPLC)	[2] [3]
Appearance	White to off-white solid	
Solubility	DMSO: ~10 mg/mL PBS (pH 7.2): ~20 mg/mL	[2] [3]

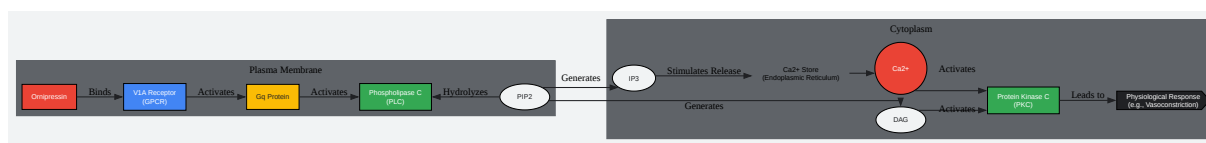
Pharmacological Data: Receptor Affinity and In Vivo Activity

Ornipressin is a selective agonist for vasopressin receptors, demonstrating high potency at the V1A and V2 receptors.[\[2\]](#)[\[3\]](#)

Parameter	Value	Cell Line/Model	Source(s)
EC ₅₀ (V1A Receptor)	0.69 nM	HEK293 (human)	[2] [3]
EC ₅₀ (V2 Receptor)	0.45 nM	HEK293 (human)	[2] [3]
EC ₅₀ (V1B Receptor)	7.5 nM	HEK293 (human)	[2] [3]
EC ₅₀ (Oxytocin Receptor)	71 nM	HEK293 (human)	[2] [3]
In Vivo Effect	Increased arterial blood pressure	Rat	[2] [3]
Effective Dose	0.1 nmol/kg	Rat	[2] [3]

Signaling Pathway of Ornipressin via the V1A Receptor

Ornipressin exerts its effects by acting as an agonist at the vasopressin V1A receptor, a G-protein coupled receptor (GPCR).[2][5] The binding of Ornipressin to the V1A receptor initiates a conformational change, leading to the activation of the Gq/11 protein subunit.[3][5][6] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[2][4][6] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[2] The elevated intracellular calcium levels, along with DAG, activate protein kinase C (PKC), leading to the phosphorylation of downstream targets and culminating in various physiological responses, most notably vasoconstriction in vascular smooth muscle cells.[2][4][6]



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Ornipressin V1A Receptor Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of **Ornipressin acetate**.

In Vitro: Reporter Gene Assay in HEK293 Cells

This protocol describes a method to determine the potency (EC₅₀) of **Ornipressin acetate** by measuring its ability to activate a downstream reporter gene in response to V1A receptor stimulation. A common approach involves measuring the accumulation of an intracellular

second messenger like cAMP, which then drives the expression of a reporter gene such as luciferase.

1. Cell Culture and Seeding:

- HEK293 cells stably expressing the human V1A receptor and a CRE-luciferase reporter construct are cultured in appropriate media (e.g., DMEM with 10% FBS).
- Cells are seeded into 96-well white, clear-bottom plates at a density of approximately 30,000 cells per well.
- The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Compound Preparation and Stimulation:

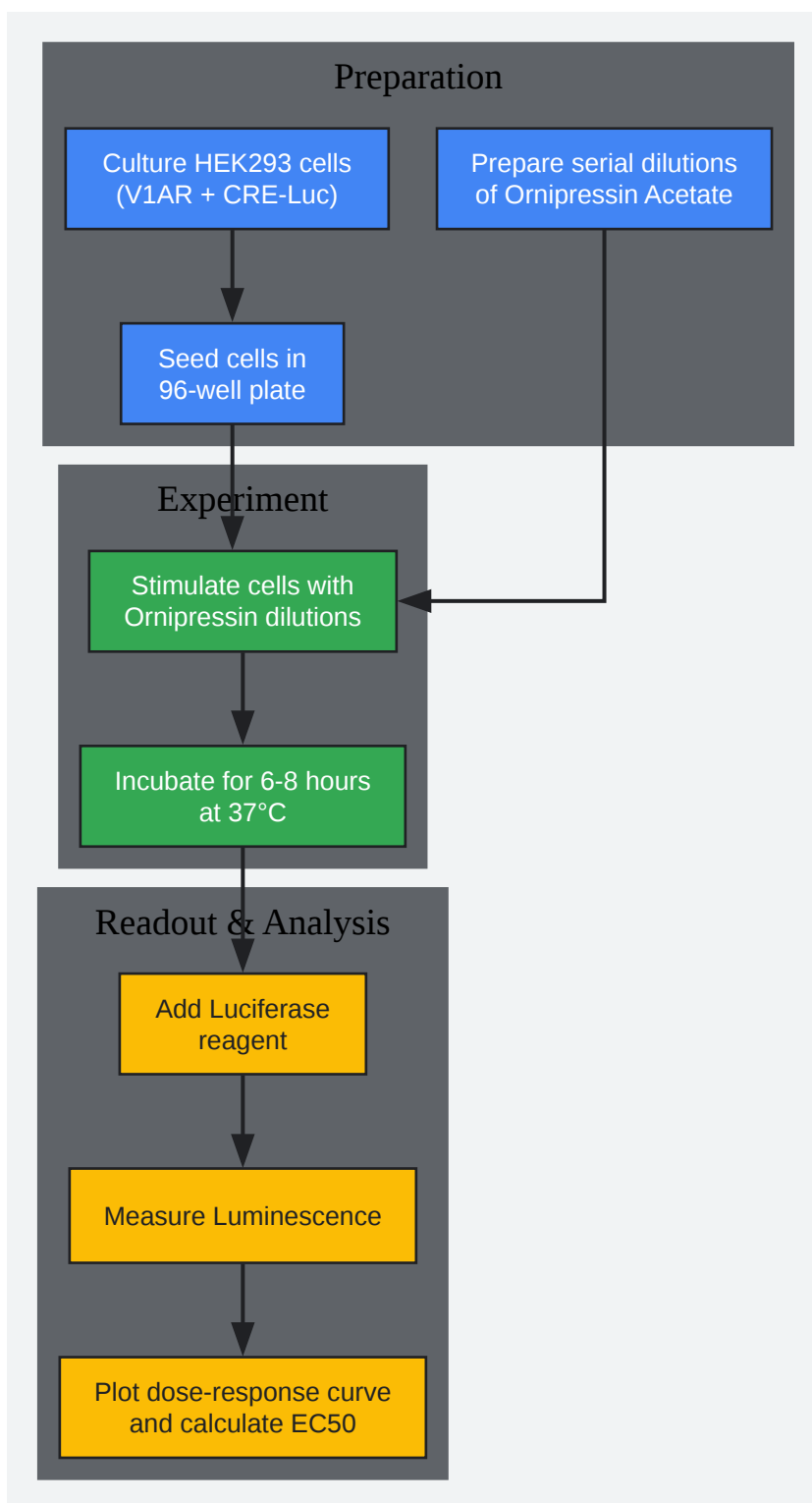
- A stock solution of **Ornipressin acetate** is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of **Ornipressin acetate** are prepared in serum-free media to achieve a range of final concentrations.
- The culture medium is removed from the cells, and the Ornipressin dilutions are added to the respective wells. "Unstimulated" control wells receive vehicle only.
- The cells are incubated with the compound for a defined period (e.g., 6-8 hours) at 37°C.

3. Luciferase Assay:

- After incubation, the plates are equilibrated to room temperature.
- A luciferase assay reagent (e.g., ONE-Glo™) is added to each well according to the manufacturer's instructions.
- The plate is incubated for a short period (e.g., 10 minutes) in the dark to allow the luminescent signal to stabilize.
- Luminescence is measured using a plate reader.

4. Data Analysis:

- The relative luminescence units (RLU) are plotted against the logarithm of the Ornipressin concentration.
- A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value.



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Workflow for In Vitro Reporter Gene Assay

In Vivo: Invasive Blood Pressure Measurement in Rats

This protocol outlines the standard invasive method for measuring the direct effect of **Ornipressin acetate** on arterial blood pressure in anesthetized rats.[7][8]

1. Animal Preparation and Anesthesia:

- Adult rats (e.g., Wistar or Sprague-Dawley) are anesthetized using an appropriate agent such as urethane (1.2 g/kg, i.p.) or a ketamine/xylazine mixture.[7][8]
- The animal is placed on a surgical table, and the ventral neck and right thigh areas are shaved and disinfected.[7][8]

2. Surgical Cannulation:

- **Carotid Artery:** A midline incision is made in the neck to expose the left common carotid artery. The artery is carefully isolated, and two ligatures are placed around it. A small incision is made in the artery, and a cannula filled with heparinized saline is inserted and secured.[7][8] This cannula is connected to a pressure transducer to record blood pressure.[7][8][9]
- **Femoral Vein:** An incision is made in the right thigh to expose the femoral vein. A cannula is inserted into the vein for intravenous administration of **Ornipressin acetate**. [7]

3. Blood Pressure Recording:

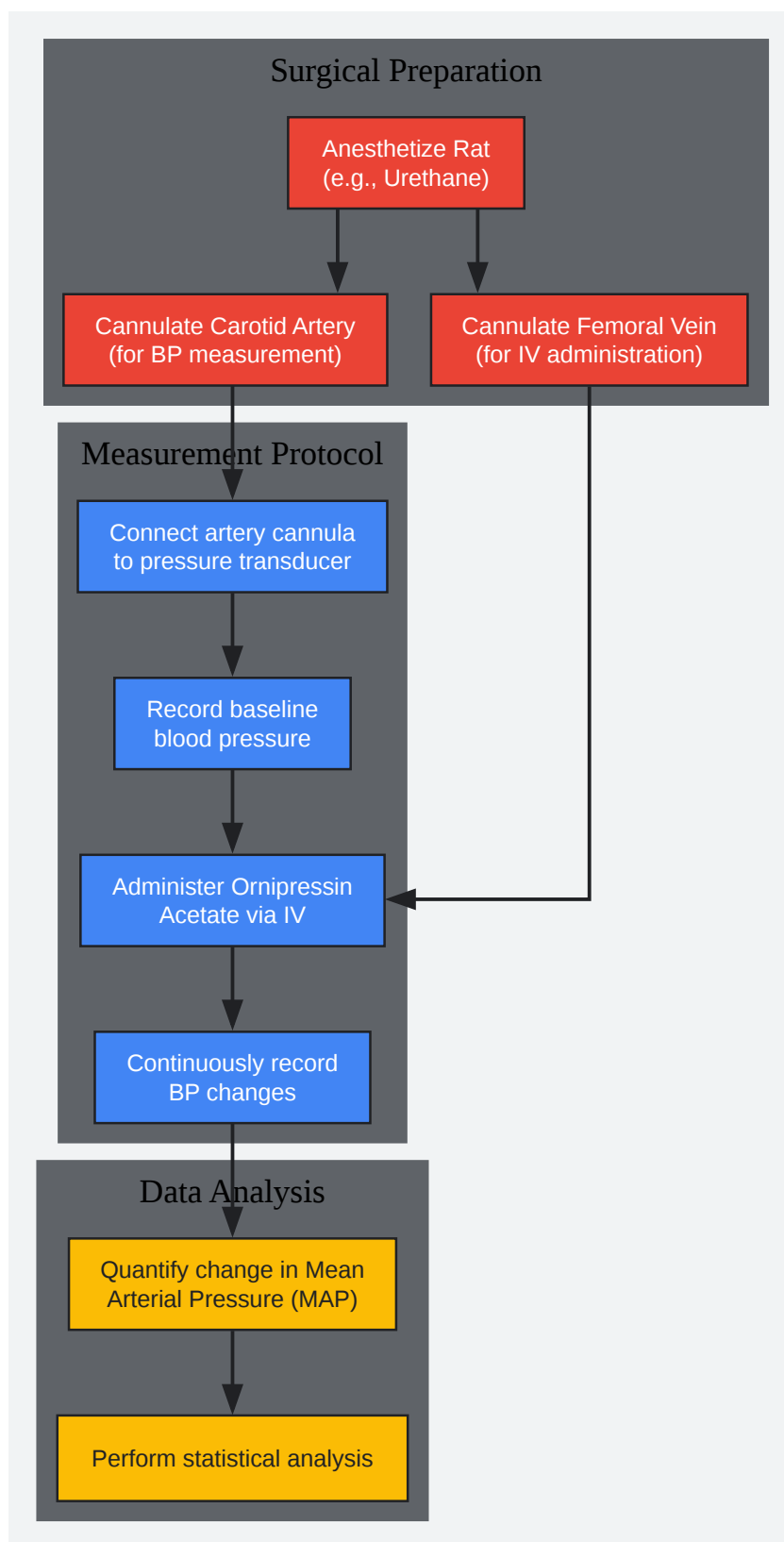
- The pressure transducer is connected to a data acquisition system to record mean arterial pressure (MAP), systolic, and diastolic pressures.
- The system is allowed to stabilize for 10-20 minutes to obtain a baseline blood pressure reading.[8][9]

4. Drug Administration and Measurement:

- **Ornipressin acetate**, dissolved in saline, is administered intravenously through the femoral vein cannula at the desired dose (e.g., 0.1 nmol/kg).
- Changes in blood pressure are continuously recorded and monitored. The peak change in MAP from the baseline is determined.

5. Data Analysis:

- The change in blood pressure is quantified and compared to the baseline values. Statistical analysis is performed to determine the significance of the pressor effect.



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